3,4-Difluorobenzenesulfonyl chloride
Overview
Description
3,4-Difluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C(_6)H(_3)ClF(_2)O(_2)S. It is characterized by the presence of two fluorine atoms on the benzene ring and a sulfonyl chloride group. This compound is used in various chemical syntheses due to its reactivity and functional group versatility.
Scientific Research Applications
3,4-Difluorobenzenesulfonyl chloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of bioactive molecules and enzyme inhibitors.
Medicine: Plays a role in the development of drugs, especially those targeting specific enzymes or receptors.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
3,4-Difluorobenzenesulfonyl chloride causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Wash face, hands and any exposed skin thoroughly after handling . Wear protective gloves/protective clothing/eye protection/face protection . Use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3,4-Difluorobenzenesulfonyl chloride is a chemical reagent used in organic synthesis. Its primary targets are typically organic compounds, particularly those containing nucleophilic functional groups .
Mode of Action
The compound acts as an electrophile, reacting with nucleophiles in a process known as sulfonylation . This involves the transfer of the sulfonyl group (-SO2-) from the this compound to the target molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the nature of the target molecule. In general, the introduction of a sulfonyl group can significantly alter the chemical properties of the target, potentially affecting its reactivity, solubility, and other characteristics .
Result of Action
The sulfonylation of a target molecule by this compound can result in significant changes to the target’s chemical behavior. For example, it has been used to synthesize 1-benzyl-3-bromo-2-(3,4-difluorophenyl)indole and 1-benzyl-2-(3,4-difluorophenyl)indole .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a suitable nucleophile is necessary for the compound to act. Additionally, the reaction is typically carried out in an organic solvent and may require a catalyst . The compound is also sensitive to moisture , so the reaction environment must be carefully controlled to prevent premature hydrolysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Difluorobenzenesulfonyl chloride can be synthesized through the sulfonation of 3,4-difluorobenzene followed by chlorination. The typical synthetic route involves the following steps:
Sulfonation: 3,4-Difluorobenzene is treated with sulfur trioxide (SO(_3)) or oleum to introduce the sulfonic acid group, forming 3,4-difluorobenzenesulfonic acid.
Chlorination: The sulfonic acid is then chlorinated using thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Reduction: The compound can be reduced to 3,4-difluorobenzenesulfonic acid or further to 3,4-difluorobenzene under specific conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. Typical conditions include the use of a base (e.g., triethylamine) and an inert solvent (e.g., dichloromethane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas in the presence of a catalyst can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K(_2)CO(_3)) are used in solvents such as dimethylformamide (DMF).
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonates: Produced from reactions with alcohols or phenols.
Aromatic Compounds: Resulting from coupling reactions.
Comparison with Similar Compounds
3,4-Difluorobenzenesulfonyl chloride can be compared with other sulfonyl chlorides such as:
- 4-Nitrobenzenesulfonyl chloride
- 4-Bromobenzenesulfonyl chloride
- 2-Fluorobenzenesulfonyl chloride
Uniqueness:
- Fluorine Substitution: The presence of two fluorine atoms in the 3,4-positions provides unique electronic and steric properties, making it distinct from other sulfonyl chlorides.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can enhance its electrophilicity and stability.
Properties
IUPAC Name |
3,4-difluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2O2S/c7-12(10,11)4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGLUBQENACWCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371699 | |
Record name | 3,4-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145758-05-0 | |
Record name | 3,4-Difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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